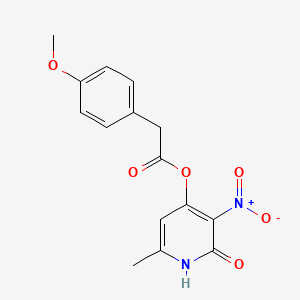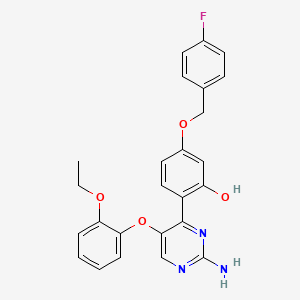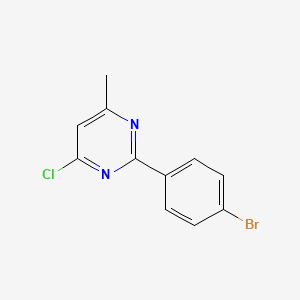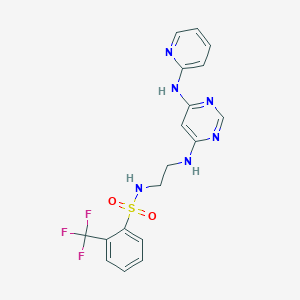
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine derivatives, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate . These compounds have potential use in non-linear optics .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using methods like 1H-NMR and 13C-NMR . For example, a similar compound was found to be a yellow solid with a melting point of 213–215 °C .Applications De Recherche Scientifique
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate," have been synthesized and tested for their insecticidal activity. One study focused on the synthesis and toxicity of some pyridine derivatives against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae), demonstrating significant insecticidal activities. These derivatives exhibit potential as novel insecticides, with one compound showing approximately four-fold the activity of the known insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Molecular Complexation for Nonlinear Optics
Research into molecular complexation, involving pyridine derivatives, has been conducted to design materials for quadratic nonlinear optical behavior. Studies include the formation of molecular complexes between 4-hydroxy-4'-nitrobiphenyl/stilbene and substituted pyridine-1-oxides, showing second harmonic generation (SHG) activity. This area of research is crucial for the development of advanced materials for optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Synthesis of Pyrrolo[4,3,2-de]quinolines
In the field of organic synthesis, the conversion of pyridine and nitro-aniline derivatives into pyrrolo[4,3,2-de]quinolines has been explored. These compounds have applications in synthesizing bioactive molecules and natural product derivatives, indicating the versatility of pyridine derivatives in complex organic syntheses (Roberts, Joule, Bros, & Álvarez, 1997).
Urease Inhibitor Scaffold
A study on the synthesis of 3,4-dihydro-2-pyridone derivatives as novel urease inhibitor scaffolds demonstrates the therapeutic potential of pyridine derivatives. These compounds, synthesized through a one-pot four-component reaction, exhibited significant inhibitory activity against Jack bean urease, highlighting their potential in developing novel treatments for diseases related to urease activity (Hakimi, Lashgari, Mahernia, Ziarani, & Amanlou, 2017).
Orientations Futures
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-9-7-12(14(17(20)21)15(19)16-9)23-13(18)8-10-3-5-11(22-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAVIMLTJUQQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)
![Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2756984.png)


![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)


![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)
![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)


![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)
